Dimethyl-bis(2-triethoxysilylethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-bis(2-triethoxysilylethoxy)silane is a silicon-based compound with the molecular formula C14H34O6Si3. It is a member of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-bis(2-triethoxysilylethoxy)silane typically involves the reaction of dimethylchlorosilane with 2-(triethoxysilyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 2-(triethoxysilyl)ethanol attacks the silicon atom of the dimethylchlorosilane, resulting in the formation of the desired product and the release of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or platinum, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-bis(2-triethoxysilylethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or moisture, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
Scientific Research Applications
Dimethyl-bis(2-triethoxysilylethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polysiloxanes.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the fabrication of electronic components.
Mechanism of Action
The mechanism of action of dimethyl-bis(2-triethoxysilylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks, making it useful in various applications, such as coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[bis(tetradecyloxy)]silane
- Tetrakis(dimethylsiloxy)silane
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
Uniqueness
Dimethyl-bis(2-triethoxysilylethoxy)silane is unique due to its specific structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core. This structure imparts distinct properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it particularly useful in applications requiring the formation of stable, cross-linked networks.
Properties
IUPAC Name |
dimethyl-bis(2-triethoxysilylethoxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H44O8Si3/c1-9-19-28(20-10-2,21-11-3)17-15-25-27(7,8)26-16-18-29(22-12-4,23-13-5)24-14-6/h9-18H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUPIRDXTCBLEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCO[Si](C)(C)OCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44O8Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.